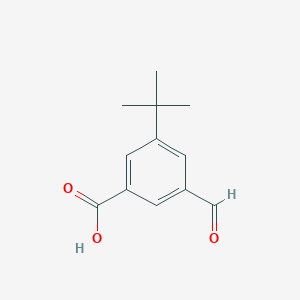
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to an isoquinoline ring, which is further substituted with a methoxycarbonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid typically involves the introduction of the boronic acid group to the isoquinoline ring. One common method is through the borylation of a suitable isoquinoline precursor using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale boronic acid synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol).
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.
Protodeboronation: The major product is the de-boronated isoquinoline derivative.
Applications De Recherche Scientifique
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of (3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then undergoes reductive elimination to form the coupled product .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxycarbonyl-5-nitrophenyl boronic acid: Similar in structure but with a nitro group instead of an isoquinoline ring.
5-Methoxy-3-pyridineboronic acid: Contains a pyridine ring instead of an isoquinoline ring.
Uniqueness
(3-(Methoxycarbonyl)isoquinolin-5-yl)boronic acid is unique due to its isoquinoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective.
Propriétés
Formule moléculaire |
C11H10BNO4 |
|---|---|
Poids moléculaire |
231.01 g/mol |
Nom IUPAC |
(3-methoxycarbonylisoquinolin-5-yl)boronic acid |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12(15)16/h2-6,15-16H,1H3 |
Clé InChI |
MCELZULAKGIPBD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=C(N=CC2=CC=C1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)







![2-Oxazolidinone, 3-[2-[[(1S)-1-[4-[(4,4-difluoro-1-piperidinyl)methyl]phenyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B13653628.png)


